

toxicological data for 2-Aminopropanenitrile hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Aminopropanenitrile hydrochloride

Cat. No.: B122081

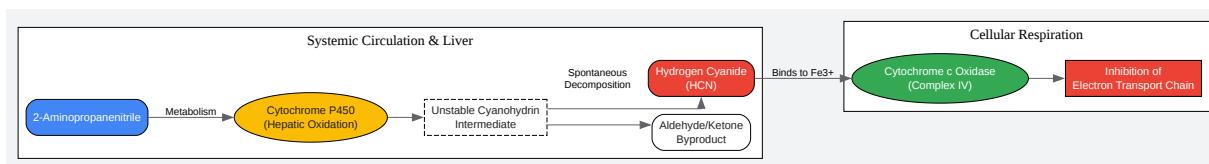
[Get Quote](#)

An In-Depth Technical Guide to the Toxicological Profile of **2-Aminopropanenitrile hydrochloride**

Foreword

In the landscape of drug discovery and chemical research, a thorough understanding of a compound's toxicological profile is not merely a regulatory hurdle but a scientific necessity. This guide provides a comprehensive toxicological overview of **2-Aminopropanenitrile hydrochloride** (CAS No: 72187-91-8). As researchers, scientists, and drug development professionals, our primary goal is to innovate safely. This document is structured to provide not just data, but a deeper, mechanistic understanding of the potential hazards associated with this compound and the rigorous experimental designs required to elucidate them. We will move beyond rote protocol recitation to explore the scientific rationale behind each toxicological assay, ensuring a self-validating and trustworthy approach to safety assessment.

Chemical Identity and Physicochemical Properties


A precise understanding of the test article is the foundation of any toxicological assessment. **2-Aminopropanenitrile hydrochloride** is identified by the following key descriptors.

Identifier	Value	Reference
CAS Number	72187-91-8	[1][2][3]
Molecular Formula	C3H6N2.CIH	[1]
Molecular Weight	106.55 g/mol	[2][3]
Synonyms	rac-a-Aminopropionitrile Hydrochloride, Alaninenitrile Hydrochloride	[1]
PubChem CID	12782877	[1][4]

The Core of Nitrile Toxicity: A Mechanistic Overview

The toxicological properties of many aliphatic nitriles, including presumably **2-Aminopropanenitrile hydrochloride**, are intrinsically linked to their metabolic fate. The primary mechanism of acute toxicity involves the enzymatic release of cyanide ions.[5][6]

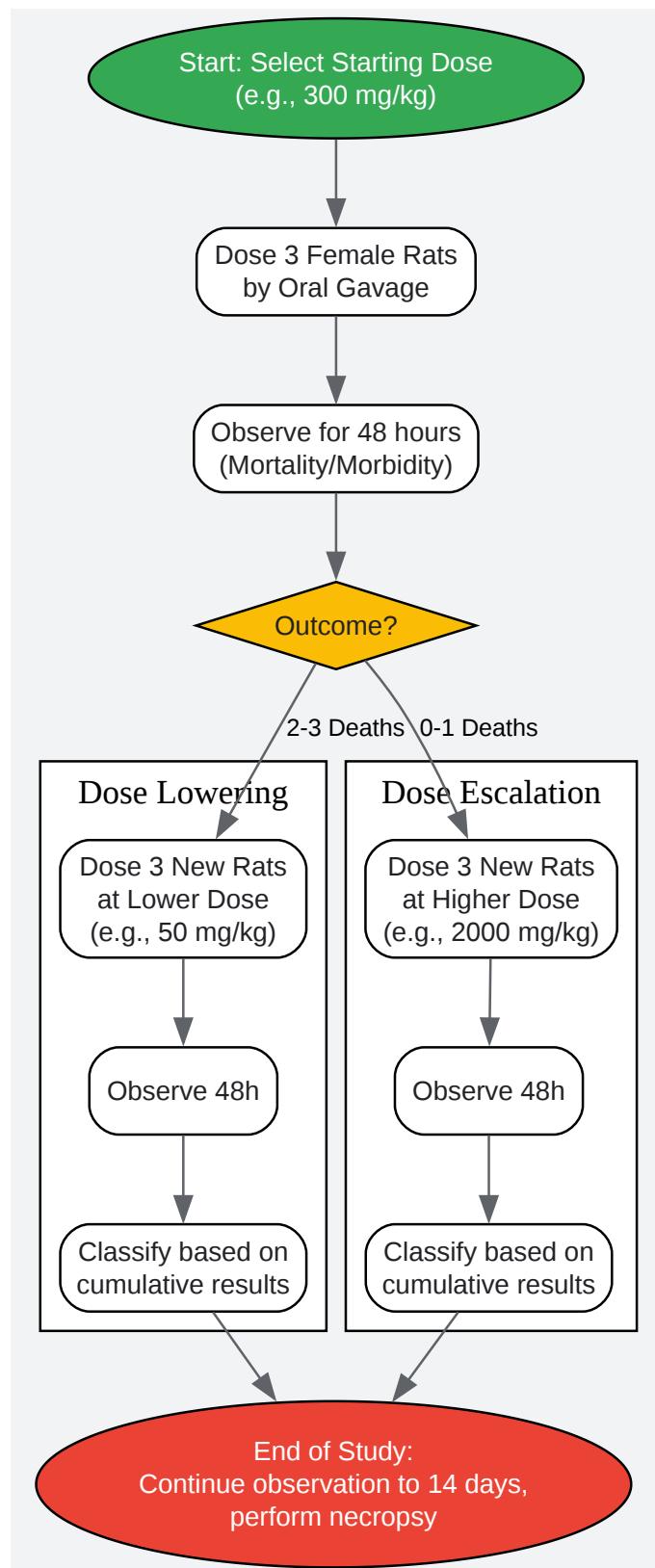
This metabolic activation is predominantly carried out by the cytochrome P450 enzyme system in the liver. The process involves an oxidative metabolism at the carbon atom alpha to the cyano group, which forms an unstable cyanohydrin intermediate. This intermediate then decomposes to release hydrogen cyanide (HCN), a potent inhibitor of cellular respiration.[6] Understanding this pathway is critical, as it dictates the design of genotoxicity assays and informs the interpretation of systemic toxicity data.

Click to download full resolution via product page

Caption: Metabolic activation of aliphatic nitriles leading to cyanide-induced cytotoxicity.

Hazard Identification and Acute Toxicity Assessment

Globally Harmonized System (GHS) classifications provide a standardized starting point for understanding a chemical's hazard profile. For **2-Aminopropanenitrile hydrochloride**, the available data indicates significant acute and local hazards.


Hazard Class	GHS Classification	Reference
Acute Toxicity, Oral	H302: Harmful if swallowed	[2] [4]
Acute Toxicity, Dermal	H312: Harmful in contact with skin	[4]
Acute Toxicity, Inhalation	H332: Harmful if inhaled	[4]
Skin Corrosion/Irritation	H315: Causes skin irritation	[4]
Eye Damage/Irritation	H319: Causes serious eye irritation	[4]
Respiratory Sensitization	H334: May cause allergy or asthma symptoms	[4]
STOT, Single Exposure	H335: May cause respiratory irritation	[4]

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

To experimentally determine the acute oral toxicity and confirm the GHS classification, the Acute Toxic Class Method (OECD Guideline 423) is a robust and ethically sound choice.[\[7\]](#)[\[8\]](#) This method minimizes animal usage while providing sufficient data for hazard classification.[\[7\]](#)

Causality Behind Experimental Choices:

- Species Selection: The rat is the preferred rodent species due to extensive historical data and physiological relevance for predicting human toxicity.[9]
- Sex: Testing is typically initiated using females, as they are often slightly more sensitive.[7]
- Fasting: Animals are fasted before dosing to ensure that the test substance's absorption is not affected by the presence of food in the gastrointestinal tract.[7][9]
- Stepwise Dosing: The stepwise procedure, using three animals per step, is a key refinement. The outcome of one step (mortality or survival) dictates the dose for the next, allowing for classification without needing to calculate a precise LD50, thereby reducing animal numbers compared to older methods like OECD 401.[7][9]

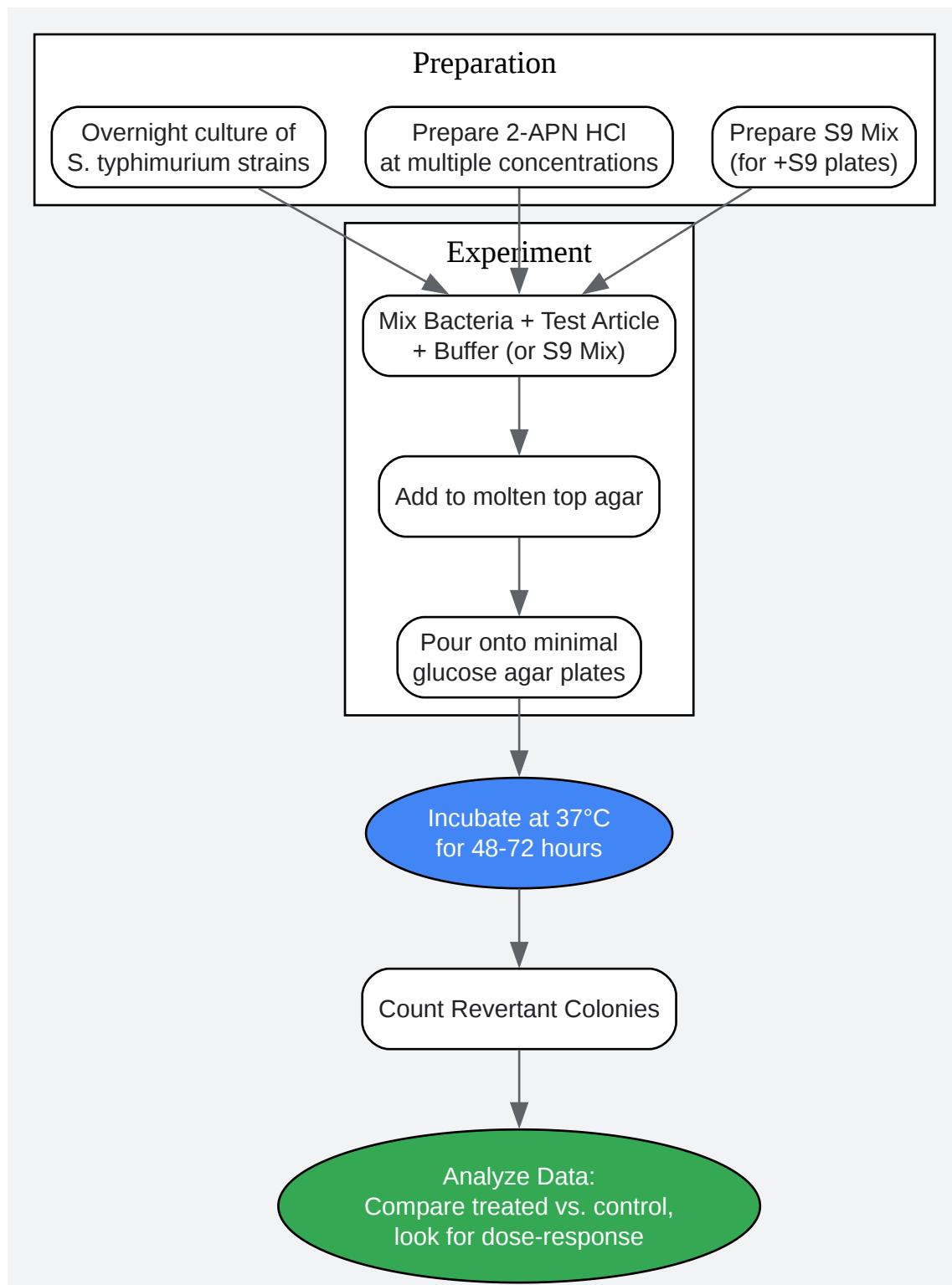
[Click to download full resolution via product page](#)

Caption: Stepwise workflow for the Acute Toxic Class Method (OECD 423).

Step-by-Step Methodology:

- Animal Preparation: Use healthy, young adult nulliparous, non-pregnant female rats, fasted overnight (withholding food but not water).[7]
- Dose Preparation: Prepare the test substance, **2-Aminopropanenitrile hydrochloride**, in a suitable vehicle (water is preferred if soluble). The volume administered should not exceed 1 mL/100g of body weight for aqueous solutions.[8][9]
- Initial Dosing: Administer the starting dose (e.g., 300 mg/kg, selected based on available hazard data) to a group of three female rats via oral gavage.[7]
- Observation: Observe animals closely for the first 24 hours, paying attention to clinical signs of toxicity, and then daily for a total of 14 days.[10]
- Stepwise Procedure:
 - If 2 or 3 animals die, the next step involves dosing 3 new animals at a lower fixed dose level.[7]
 - If 0 or 1 animal dies, the next step involves dosing 3 new animals at a higher fixed dose level.[7]
- Data Collection: Record mortality, time to death, body weight changes, and all clinical signs of toxicity.[10]
- Terminal Procedure: At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.

Genotoxicity Assessment


Genotoxicity testing is a cornerstone of chemical safety assessment, designed to detect compounds that can induce genetic damage. A standard battery includes a test for gene mutations and a test for chromosomal damage.[11]

Gene Mutation Potential: Bacterial Reverse Mutation Test (Ames Test, OECD 471)

The Ames test is a widely used and validated assay to assess the mutagenic potential of a chemical.[\[12\]](#) It utilizes several strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for an amino acid (e.g., histidine) due to a mutation in the gene responsible for its synthesis.[\[12\]](#)[\[13\]](#) A positive result, indicated by the growth of revertant colonies on an amino acid-deficient medium, suggests the test article can cause gene mutations.

Causality Behind Experimental Choices:

- **Bacterial Strains:** A panel of strains (e.g., TA98, TA100, TA1535, TA1537, and WP2uvrA) is used because they contain different types of mutations (frameshift vs. base-pair substitution) and thus can detect different mutagenic mechanisms.
- **Metabolic Activation (S9 Mix):** As discussed, many compounds like nitriles require metabolic activation to become toxic or mutagenic.[\[5\]](#)[\[6\]](#) Therefore, the test must be conducted both with and without an exogenous metabolic activation system, typically a rat liver homogenate fraction (S9).[\[13\]](#)[\[14\]](#) This mimics the metabolic processes that occur in the liver.[\[14\]](#)

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the Ames Bacterial Reverse Mutation Test.

Step-by-Step Methodology:

- Strain Preparation: Prepare fresh overnight cultures of the required bacterial tester strains.
[\[13\]](#)
- Dose Preparation: Prepare a range of concentrations of **2-Aminopropanenitrile hydrochloride**. A preliminary cytotoxicity assay is performed to determine the appropriate concentration range.
- Exposure: In separate tubes for each concentration and control, add the tester strain, the test article (or a positive/negative control), and either a phosphate buffer (-S9) or the S9 metabolic activation mix (+S9).
[\[14\]](#)
- Plating: Add the mixture to molten top agar and pour it over the surface of minimal glucose agar plates.
[\[13\]](#) The minimal media lacks the specific amino acid the bacteria need, so only mutated (revertant) bacteria can grow.
[\[12\]](#)
- Incubation: Incubate the plates at 37°C for 48-72 hours.
[\[13\]](#)
- Colony Counting: Count the number of revertant colonies on each plate.
- Data Analysis: A substance is considered mutagenic if it produces a concentration-dependent increase in the number of revertant colonies that is at least double the background (negative control) count.

Chromosomal Damage Potential: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

To assess the potential for chromosomal damage (clastogenicity) or damage to the mitotic apparatus (aneugenicity), the in vivo micronucleus test is the gold standard.
[\[11\]](#)
[\[15\]](#) This assay evaluates the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
[\[16\]](#)
[\[17\]](#)

Causality Behind Experimental Choices:

- In Vivo System: An in vivo test is crucial because it accounts for the absorption, distribution, metabolism, and excretion (ADME) of the test substance, providing a more comprehensive picture of genotoxic risk to a whole organism.
[\[16\]](#)

- **Target Cells:** The test is performed in hematopoietic cells (bone marrow erythroblasts) because they are rapidly dividing, allowing for the expression of genetic damage.[15] The damage is observed in the resulting anucleated polychromatic erythrocytes (PCEs).[16]
- **Sampling Times:** Two sampling times (e.g., 24 and 48 hours after treatment) are typically used to ensure detection of micronuclei, accounting for variations in the cell cycle and the time required for the test substance to reach the target tissue and induce damage.[16]

Step-by-Step Methodology:

- **Dose Selection:** A preliminary range-finding study is conducted to determine the maximum tolerated dose (MTD), which is the highest dose that does not produce overt systemic toxicity. At least three dose levels are then selected for the main study.[16]
- **Animal Dosing:** Groups of animals (typically mice or rats, with both sexes) are treated with the test article, usually via the same route intended for human exposure (e.g., oral gavage). Vehicle and positive control groups are also included.[16]
- **Sample Collection:** At 24 and 48 hours after the last dose, animals are humanely euthanized. Bone marrow is flushed from the femurs.[16]
- **Slide Preparation:** The bone marrow cells are centrifuged, and smears are prepared on microscope slides.
- **Staining and Analysis:** The slides are stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes. At least 4000 PCEs per animal are scored under a microscope for the presence of micronuclei.[16]
- **Data Analysis:** The frequency of micronucleated PCEs (MN-PCEs) is calculated for each animal. The data are statistically analyzed to determine if there is a significant, dose-dependent increase in MN-PCEs in the treated groups compared to the vehicle control group.[16]

Other Toxicological Considerations (Data Gaps)

While acute toxicity and genotoxicity are critical starting points, a full toxicological profile requires further investigation. For **2-Aminopropanenitrile hydrochloride**, there is a notable

lack of publicly available data in the following areas:

- Repeated Dose Toxicity: Studies to evaluate the effects of sub-chronic (e.g., 28-day or 90-day) exposure.
- Reproductive and Developmental Toxicity: Assessment of potential effects on fertility and embryonic/fetal development.
- Carcinogenicity: Long-term (e.g., 2-year) bioassays to evaluate carcinogenic potential.

The positive GHS classifications for irritation and sensitization also warrant further investigation using standardized assays (e.g., OECD 439 for skin irritation).

Conclusion

The toxicological profile of **2-Aminopropanenitrile hydrochloride** is characteristic of a reactive aliphatic nitrile. The primary hazard is its potential for acute toxicity via all major routes of exposure, likely driven by the metabolic release of cyanide.^{[2][4][5][6]} It is classified as a skin and eye irritant and a potential respiratory sensitizer.^[4]

While specific genotoxicity data for this compound is not readily available, the standard battery of tests, including the Ames test and the in vivo micronucleus assay, provides a clear and validated pathway for its assessment. The protocols and workflows detailed in this guide represent the current industry and regulatory standards for a rigorous and scientifically defensible evaluation. Any research or development involving this compound must proceed with appropriate caution, utilizing robust engineering controls and personal protective equipment, and should be predicated on a comprehensive toxicological assessment as outlined herein.

References

- PubMed. In vivo rodent micronucleus assay: protocol, conduct and data interpretation.
- AAT Bioquest. Ames Test Protocol.
- Microbe Online. Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022-08-10).
- National Toxicology Program. OECD Test Guideline 423 - Acute Oral Toxicity – Acute Toxic Class Method. (2001-12-17).
- Slideshare. OECD Guideline For Acute oral toxicity (TG 423).

- PubMed. Studies on the mechanism of acute toxicity of nitriles in mice.
- ResearchGate. (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023-09-13).
- National Toxicology Program. OECD Test Guideline 401 - Acute Oral Toxicity. (1987-02-24).
- LabSolutions. 2-Aminopropanenitrile, HCl.
- Creative Animodel. Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure.
- Echemi. **2-AMINOPROPANENITRILE HYDROCHLORIDE**.
- PubMed. A simple in vitro assay for assessing the reactivity of nitrile containing compounds. (2009-02-15).
- National Center for Biotechnology Information. Microbial Mutagenicity Assay: Ames Test. (2018-03-20).
- Nucro-Technics. OECD 474: In vivo Mammalian Micronucleus Test. (2025-03-30).
- University of Puget Sound. The Ames Test.
- CPT Labs. Ames Mutagenicity Testing (OECD 471).
- AiFChem. 72187-91-8 | **2-Aminopropanenitrile hydrochloride**.
- PubMed. In vivo micronucleus assay in mouse bone marrow and peripheral blood.
- ACS Publications. Nitrile Toxicity. Journal of Chemical Education.
- Springer Nature Experiments. In Vivo Micronucleus Assay in Mouse Bone Marrow and Peripheral Blood.
- ResearchGate. A simple in vitro assay for assessing the reactivity of nitrile containing compounds | Request PDF.
- BEMS Reports. Practical Considerations in the Conduct of Micronucleus Test.
- PubChem. **2-Aminopropanenitrile hydrochloride**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. labsolu.ca [labsolu.ca]
- 2. echemi.com [echemi.com]
- 3. 72187-91-8 | 2-Aminopropanenitrile hydrochloride - AiFChem [aifchem.com]

- 4. 2-Aminopropanenitrile hydrochloride | C3H7CIN2 | CID 12782877 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 5. Studies on the mechanism of acute toxicity of nitriles in mice - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]
- 11. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 12. microbiologyinfo.com [microbiologyinfo.com]
- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 14. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo micronucleus assay in mouse bone marrow and peripheral blood - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 16. nucro-technics.com [nucro-technics.com]
- 17. bemsreports.org [bemsreports.org]
- To cite this document: BenchChem. [toxicological data for 2-Aminopropanenitrile hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b122081#toxicological-data-for-2-aminopropanenitrile-hydrochloride\]](https://www.benchchem.com/product/b122081#toxicological-data-for-2-aminopropanenitrile-hydrochloride)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com